N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S2/c15-13(10-5-6-18-8-10,12-2-1-7-19-12)9-14-20(16,17)11-3-4-11/h1-2,5-8,11,14-15H,3-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHCKDCFXAYFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Aldol Condensation Approach
Reagents :
- Furan-3-carbaldehyde (1.2 eq)
- Thiophene-2-carbaldehyde (1.0 eq)
- NaOH (20% aq., catalytic)
- Ethanol (solvent)
Procedure :
- Dissolve furan-3-carbaldehyde (12 mmol) and thiophene-2-carbaldehyde (10 mmol) in ethanol (50 mL).
- Add NaOH solution (2 mL) dropwise under ice cooling.
- Stir at 25°C for 6 hr.
- Quench with HCl (1M), extract with ethyl acetate, and dry over Na₂SO₄.
- Purify via silica chromatography (hexane:EtOAc 4:1) to obtain the α,β-unsaturated ketone intermediate.
Reduction to Alcohol :
Grignard Reaction Strategy
Reagents :
- 3-Furylmagnesium bromide (1.5 eq)
- 2-Thienyl ketone (1.0 eq)
- Dry THF
Procedure :
- Add 3-furylmagnesium bromide (15 mmol) to THF (30 mL) at -78°C.
- Slowly add 2-thienyl ketone (10 mmol) in THF (10 mL).
- Warm to RT over 4 hr, then reflux 1 hr.
- Quench with NH₄Cl (sat.), extract with Et₂O, and concentrate.
- Isolate diastereomers via chiral HPLC (Chiralpak IA, heptane:IPA 90:10).
Yield : 74% (dr 3:1)
Key Advantage : Better stereocontrol compared to aldol condensation.
Sulfonamide Formation with Cyclopropanesulfonyl Chloride
Two-Step Amine Activation
Step 1: Amine Preparation
- Treat 2-(furan-3-yl)-2-(thiophen-2-yl)ethanol (5 mmol) with MsCl (1.2 eq), Et₃N (2 eq) in DCM (20 mL) at 0°C.
- After 2 hr, filter and concentrate to yield mesylate.
Step 2: Nucleophilic Displacement
- React mesylate with NaN₃ (3 eq) in DMF at 80°C for 12 hr.
- Reduce azide to amine using H₂/Pd-C (10%) in MeOH.
Sulfonylation Reaction
Conditions :
- Cyclopropanesulfonyl chloride (1.5 eq)
- Amine intermediate (1.0 eq)
- Pyridine (3 eq), DCM, 0°C → RT, 4 hr
Workup :
- Wash with 1M HCl (2×), NaHCO₃ (sat.), brine.
- Dry (MgSO₄), concentrate, and recrystallize from EtOAc/hexane.
Yield : 82% (white crystals)
Melting Point : 143–145°C
LC-MS : m/z 314.1 [M+H]⁺ (calc. 313.4)
Reaction Optimization Strategies
Ultrasound-Assisted Sulfonylation
Adapting methods from thiophene derivatives:
- Apply ultrasound (35 kHz, 300 W) during sulfonylation step.
- Result :
- Reaction time reduced from 4 hr → 45 min
- Yield increased to 91%
Solvent Screening for Amine Activation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| THF | 7.5 | 65 |
| DCM | 8.9 | 82 |
| Toluene | 2.4 | 58 |
Polar aprotic solvents (DMF, DCM) favored due to better sulfonyl chloride activation.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.68 (d, 1H, J = 2.8 Hz, furan H-5)
- δ 7.51 (dd, 1H, J = 5.1, 1.2 Hz, thiophene H-3)
- δ 7.12 (d, 1H, J = 3.3 Hz, thiophene H-4)
- δ 6.95 (m, 2H, furan H-2,4)
- δ 4.21 (s, 1H, -OH)
- δ 3.88 (m, 2H, -CH₂-)
- δ 1.42 (m, 1H, cyclopropane CH)
- δ 0.98 (m, 4H, cyclopropane CH₂)
FT-IR (KBr) :
- 3270 cm⁻¹ (O-H stretch)
- 1335, 1162 cm⁻¹ (S=O asym/sym)
- 3105 cm⁻¹ (furan C-H)
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Adapting patent methodologies:
- Reactor Design :
- Mixing tee → 10 mL coil (70°C) → quench module
- Parameters :
- Flow rate: 2 mL/min
- Residence time: 5 min
- Advantage : 95% conversion vs. 82% batch yield
Waste Stream Management
- Byproducts :
- Unreacted sulfonyl chloride (neutralize with NaOH)
- Pyridine-HCl (recover via distillation)
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Diastereomer formation | Chiral resolution via SMB chromatography |
| Sulfonamide hydrolysis | Strict pH control (6.5–7.5) |
| Thiophene ring oxidation | N₂ atmosphere, BHT antioxidant |
Comparative Method Evaluation
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Aldol-Reduction | 68 | 98.2 | Moderate |
| Grignard Addition | 74 | 99.1 | Challenging |
| Flow Sulfonylation | 95 | 99.5 | Excellent |
Flow chemistry emerges as the most viable route for >100 kg batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine under catalytic hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the furan and thiophene rings, facilitated by reagents like bromine or chlorinating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives such as furan-3-carboxylic acid or thiophene-2-carboxylic acid.
Reduction: Amino derivatives where the sulfonamide group is reduced to an amine.
Substitution: Halogenated furan or thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structure suggests it could interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the furan and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other sulfonamide and carboxamide derivatives, though key differences in substituents and functional groups influence their properties. Below is a detailed comparison based on available evidence:
Table 1: Structural and Molecular Comparison
*Calculated based on structural analogy to Compound B.
Key Observations:
Compound A replaces the cyclopropane with a tricyclic 11-oxo-1-azatricyclo system, likely altering its conformational flexibility and electronic properties . Compound B substitutes the sulfonamide with a benzodioxole carboxamide, which may enhance aromatic interactions but reduce sulfonamide-related bioactivity (e.g., enzyme inhibition) .
Molecular Weight and Complexity :
- Compound B has the highest molecular weight (357.4) due to the benzodioxole moiety, while the target compound is lighter (~329.4) owing to the compact cyclopropane group.
Heterocyclic Substitutents :
- All three compounds retain the furan-3-yl and thiophen-2-yl groups on the central hydroxyethyl core, suggesting shared electronic or binding properties mediated by these heterocycles.
Research Findings and Limitations:
- No direct pharmacological or physicochemical data (e.g., solubility, stability) for the target compound are available in the provided evidence.
- The structural comparison highlights that sulfonamide vs. carboxamide functional groups and ring system variations (cyclopropane vs. tricyclic/benzodioxole) are critical determinants of molecular diversity.
- and describe synthetic methods for sulfonamides and thiophene-containing compounds, but none directly apply to the target compound .
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Thiophene ring : A five-membered ring containing sulfur.
- Cyclopropanesulfonamide moiety : A cyclopropane ring attached to a sulfonamide group.
This combination of functional groups contributes to its chemical reactivity and biological interactions.
Biological Activity
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antimicrobial properties : Compounds containing furan and thiophene rings have been shown to possess antibacterial and antifungal properties. For instance, studies suggest that derivatives of this compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.
- Anti-inflammatory effects : Some studies have indicated that furan and thiophene derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors in biological systems, modulating their activity and influencing cellular pathways. This could lead to physiological responses beneficial in therapeutic contexts, such as reducing inflammation or inhibiting tumor growth.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study evaluating similar compounds found that derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential for development as antibiotic agents.
-
Anti-inflammatory Studies :
- In vitro assays demonstrated that compounds with furan and thiophene moieties reduced the production of TNF-alpha in macrophages, indicating anti-inflammatory potential.
-
Cancer Research :
- Preliminary studies indicate that certain derivatives may induce apoptosis in cancer cell lines, although further research is needed to confirm these findings and elucidate the underlying mechanisms.
Comparative Analysis with Similar Compounds
Q & A
Q. What are the key synthetic pathways for preparing N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step organic reactions starting with functionalized furan and thiophene precursors. Key steps include:
- Nucleophilic substitution to introduce the cyclopropanesulfonamide group.
- Hydroxyethylation via aldol-like condensation under controlled pH and temperature (e.g., 0–5°C in inert atmosphere) to prevent side reactions .
- Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity . Critical parameters: Strict anhydrous conditions for sulfonamide coupling, and precise stoichiometry to avoid over-alkylation.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- NMR Spectroscopy : H and C NMR to confirm the presence of hydroxy, furan, thiophene, and sulfonamide groups. For example, the hydroxy proton appears as a broad singlet (~δ 5.5–6.0 ppm), while thiophene protons resonate at δ 7.0–7.5 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity; retention times vary based on mobile phase (e.g., acetonitrile/water) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 436.1) .
Q. How can researchers design experiments to monitor reaction progress and intermediate stability?
- Thin-Layer Chromatography (TLC) : Track intermediates using silica plates and visualizing agents (e.g., UV or iodine staining) .
- In-situ FTIR : Monitor carbonyl or sulfonamide group formation during key steps .
- Stability Tests : Assess intermediates under varying temperatures (4°C vs. room temperature) and pH to identify degradation pathways .
Advanced Research Questions
Q. How can contradictory data on COX-II inhibition potency be resolved in structure-activity relationship (SAR) studies?
Discrepancies in IC values (e.g., 0.5 µM vs. 2.3 µM in similar analogs) may arise from:
- Assay Variability : Standardize enzyme sources (e.g., recombinant human COX-II) and substrate concentrations (arachidonic acid) .
- Stereochemical Effects : Use chiral HPLC to isolate enantiomers and test individual bioactivity .
- Computational Docking : Compare binding poses (e.g., via AutoDock Vina) to identify critical interactions with COX-II active sites (e.g., hydrogen bonds with Arg120) .
Q. What computational strategies can predict the biological activity spectrum of derivatives?
- PASS Algorithm : Predicts activity profiles (e.g., anti-inflammatory, antimicrobial) based on structural fragments like sulfonamide and hydroxyethyl groups .
- MD Simulations : Evaluate binding stability over 100-ns trajectories to prioritize derivatives with sustained enzyme interactions .
- ADMET Prediction : Tools like SwissADME assess solubility (LogP <3), CYP450 inhibition, and blood-brain barrier penetration .
Q. How can reaction yields be optimized for scale-up without compromising stereochemical purity?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for enantioselective hydroxyethylation .
- Flow Chemistry : Continuous reactors improve heat/mass transfer during exothermic steps (e.g., sulfonamide coupling) .
- DoE (Design of Experiments) : Multi-variable analysis (temperature, solvent polarity, catalyst loading) identifies optimal conditions .
Q. What strategies address stability challenges in aqueous formulations during biological testing?
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for reconstitution in PBS .
- Prodrug Design : Introduce phosphate esters at the hydroxy group to enhance solubility and hydrolyze in vivo .
Q. How can researchers evaluate selectivity between COX-I and COX-II isoforms to minimize off-target effects?
- Isozyme-Specific Assays : Use COX-I (platelet-derived) and COX-II (IL-1β-induced) isoforms in parallel fluorometric assays .
- Mutagenesis Studies : Engineer COX-I mutants (e.g., Val523→Ile) to identify residues critical for selective binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
